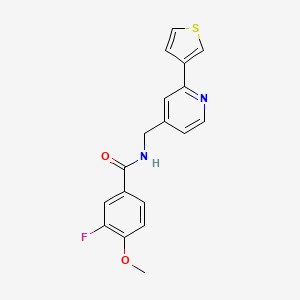

3-氟-4-甲氧基-N-((2-(噻吩-3-基)吡啶-4-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-fluoro-4-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential applications in medicinal chemistry and material science. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives, their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives often involves multi-step reactions with varying yields. For instance, the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide was achieved in 9 steps with a 1% overall yield, indicating the complexity and potential challenges in synthesizing such compounds . Similarly, the synthesis of fluorinated benzamide neuroleptics reported an overall yield of 20-25%, highlighting the efficiency challenges in these synthetic processes .

Molecular Structure Analysis

X-ray diffraction techniques and density functional theory (DFT) calculations are commonly used to determine the molecular structure of benzamide derivatives. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray single crystal diffraction and DFT, revealing its crystallization in a triclinic system and providing detailed geometrical parameters . Such analyses are crucial for understanding the molecular conformation and potential reactivity of the compounds.

Chemical Reactions Analysis

The reactivity and potential applications of benzamide derivatives can be inferred from their electronic properties, such as HOMO and LUMO energies, and molecular electrostatic potential (MEP) surface maps. These properties were calculated for a novel benzamide derivative using DFT, which can provide insights into the chemical reactivity of similar compounds . Additionally, the radiosynthesis of fluorinated benzamide neuroleptics involves nucleophilic substitution reactions, indicating the type of chemical reactions these compounds may undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their antioxidant properties, can be determined using various tests, such as the DPPH free radical scavenging test . The crystal structure and physicochemical correlations of a grid of fluoro-N-(pyridyl)benzamides were examined to understand the effect of substitution patterns on molecular conformation and properties . These studies provide a foundation for predicting the behavior of similar compounds under different conditions.

科学研究应用

Suzuki–Miyaura 偶联反应

该化合物可用于Suzuki–Miyaura 偶联反应 。这是一种钯催化的交叉偶联反应,广泛用于形成碳-碳键。 反应条件温和,对多种官能团具有耐受性 。

羟基苯基萘酚的制备

该化合物用于羟基苯基萘酚的制备 。 这些是 17β-羟基类固醇脱氢酶 2 型的潜在抑制剂,该酶在类固醇的生物活性中起着至关重要的作用 。

钌催化的芳基化反应

它也用于钌催化的芳基化反应 。 芳基化是将芳基引入分子的过程,这是合成各种有机化合物的重要步骤 。

氨基-三甲氧基苯基-芳基噻唑的合成

该化合物用于氨基-三甲氧基苯基-芳基噻唑的合成 。 这些是微管的潜在抑制剂,并具有潜在的抗肿瘤性质 。

铑催化的氰化反应

它用于铑催化的氰化反应 。 氰化是将氰基引入分子的过程,这是合成各种有机化合物的重要步骤 。

Petasis 反应

该化合物用于Petasis 反应 。 这是一种多组分反应,用于合成各种有机化合物 。

抗结核活性

使用该化合物合成的系列新型取代的-N-(6-(4-(吡嗪-2-羰基)哌嗪/高哌嗪-1-基)吡啶-3-基)苯甲酰胺衍生物已被评估其对结核分枝杆菌 H37Ra 的抗结核活性 。

药物研究

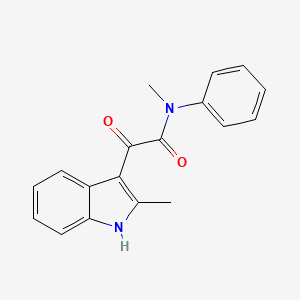

作用机制

Target of Action

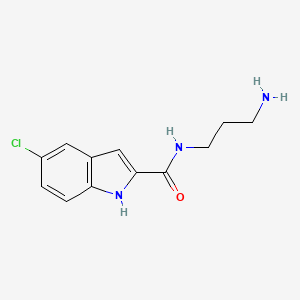

It is known that many indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .

Mode of Action

It is known that indole derivatives possess various biological activities, which may suggest that this compound interacts with its targets in a similar manner .

Biochemical Pathways

Indole derivatives are known to have diverse biological activities, suggesting that they may affect a variety of biochemical pathways .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that this compound may have similar effects .

This suggests that this compound may also have a wide range of biological effects .

安全和危害

属性

IUPAC Name |

3-fluoro-4-methoxy-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2S/c1-23-17-3-2-13(9-15(17)19)18(22)21-10-12-4-6-20-16(8-12)14-5-7-24-11-14/h2-9,11H,10H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZAGXLFSHQUJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2515433.png)

![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2515437.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2515448.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2515449.png)

![3-(3-Methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2515450.png)

![1-(4-ethylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2515453.png)

![Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate](/img/structure/B2515455.png)